molecular formula C12H7ClN2O3 B3037821 (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone CAS No. 62946-37-6

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

Cat. No.: B3037821
CAS No.: 62946-37-6
M. Wt: 262.65 g/mol
InChI Key: WECWKOFCSFWMLD-UHFFFAOYSA-N
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Description

“(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone” is a nitroaromatic ketone derivative characterized by a pyridine ring linked to a substituted chloronitrophenyl group. Its molecular formula is C₁₂H₇ClN₂O₃, with a molecular weight of 262.65 g/mol and a CAS registry number of 62946-37-6 . The compound features a pyridin-2-yl moiety attached to a 4-chloro-3-nitrophenyl group, which confers distinct electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents. These groups enhance the compound’s reactivity in electrophilic substitution reactions and influence its physicochemical behavior, including solubility and logP (a measure of hydrophobicity). The compound is synthesized with high purity (95%) and is cataloged for use in pharmaceutical and materials research .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3/c13-9-5-4-8(7-11(9)15(17)18)12(16)10-3-1-2-6-14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWKOFCSFWMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the following steps:

    Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-3-nitrobenzene.

    Friedel-Crafts Acylation: The 4-chloro-3-nitrobenzene undergoes Friedel-Crafts acylation with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Ammonia or primary amines, thiols, typically in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: (4-Amino-3-chlorophenyl)(pyridin-2-yl)methanone.

    Substitution: (4-Substituted-3-nitrophenyl)(pyridin-2-yl)methanone derivatives.

    Oxidation: (4-Chloro-3-nitrophenyl)(pyridin-2-yl)carboxylic acid.

Scientific Research Applications

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone” can be contrasted with analogous compounds by evaluating substituent effects, molecular properties, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (R) Molecular Weight (g/mol) Key Properties/Applications Key Differences vs. Target Compound Source
This compound Pyridin-2-yl 262.65 High purity (95%); pharmaceutical research Reference compound
(4-Chloro-3-nitrophenyl)(phenyl)methanone Phenyl 261.66 IC₅₀ values: 84±8 (Activity 1), 54±2 (Activity 2) Lacks pyridine nitrogen; reduced polarity
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone 4-Fluorophenyl 279.65 Intermediate for Flubendazole (anthelmintic) Fluorine enhances lipophilicity
(4-Chloro-3-nitrophenyl)(piperazin-1-yl)methanone Piperazinyl 269.68 Higher solubility (piperazine’s basicity) Aliphatic amine improves H-bonding
(4-Chloro-3-nitrophenyl)(3-methylpiperidin-1-yl)methanone 3-Methylpiperidinyl 282.72 logP: 2.57; bulky substituent Steric hindrance reduces reactivity
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone CF₃-substituted pyridinyl 320.09 High density (1.467 g/cm³); strong electron-withdrawing effects Trifluoromethyl enhances stability

Key Findings

Substituent Effects on Polarity and Reactivity :

  • The pyridin-2-yl group in the target compound introduces a polarizable nitrogen atom, enhancing hydrogen-bonding capacity compared to purely aromatic substituents like phenyl .
  • Replacement with a 4-fluorophenyl group (as in Flubendazole intermediates) increases lipophilicity (logP ~2.8 estimated) due to fluorine’s electronegativity and hydrophobic character .

Impact on Physicochemical Properties :

  • Piperazinyl and piperidinyl substituents (e.g., in compounds from ) improve aqueous solubility via basic nitrogen atoms, contrasting with the pyridin-2-yl group’s moderate hydrophobicity.
  • The trifluoromethyl group in the pyridine derivative () significantly elevates molecular weight (320.09 g/mol) and density (1.467 g/cm³), reflecting stronger van der Waals interactions.

Biological and Pharmacological Relevance :

  • The phenyl analog () exhibits measurable bioactivity (IC₅₀ values), suggesting that nitro and chloro groups are critical for target binding.
  • The fluorophenyl derivative’s role in Flubendazole synthesis highlights the importance of halogen positioning in antiparasitic activity .

Synthetic and Industrial Utility :

  • The target compound’s high purity (95%) and commercial availability () make it a versatile intermediate, whereas piperazinyl/piperidinyl variants () are niche candidates for specialized drug design.

Critical Analysis of Structural Analogues

  • Electronic Effects: The nitro group (-NO₂) in all compounds creates electron-deficient aromatic rings, favoring nucleophilic attacks. Pyridin-2-yl’s nitrogen further polarizes the ketone group, enhancing electrophilicity compared to non-nitrogenated aryl groups.
  • Thermal Stability : Melting points for analogues range widely (e.g., 90–92°C for a tetrahydrofuran derivative vs. 268–287°C for nitroaromatics ), reflecting substituent-dependent crystal packing efficiency.

Biological Activity

(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chloro-nitrophenyl moiety attached to a pyridin-2-yl group, which contributes to its reactivity and interaction with biological targets. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances its biological activity by modulating electronic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of related structures have been shown to inhibit bacterial growth by targeting essential enzymes such as 4'-phosphopantetheinyl transferases (PPTases) . These enzymes are crucial for bacterial cell viability and virulence.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
Compound CCandida albicans25 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process in cell division . This mechanism is similar to that observed in other thiazole-bearing compounds known for their antiproliferative activities.

Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects on melanoma and prostate cancer cell lines, it was found that structurally similar compounds showed improved antiproliferative activity in the low nanomolar range compared to their predecessors . The structure-activity relationship (SAR) indicated that modifications in the aromatic rings significantly influenced the potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thus altering cellular functions .
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis .
  • Gene Expression Alteration : The compound may affect gene transcription and translation processes, impacting the expression of proteins involved in cancer progression .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of similar compounds. For example, modifications leading to increased lipophilicity or enhanced binding affinity to target proteins have shown promising results in preclinical models .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of tubulin polymerization
Enzyme InhibitionTargeting PPTases

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone
Reactant of Route 2
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(4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

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